5-bromo-2-phenyl-1H-indole
Overview
Description
5-bromo-2-phenyl-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a topic of interest in recent years. A review paper highlights the construction of indoles as a moiety in selected alkaloids . Another paper discusses the synthesis of 5-bromo derivatives of indole phytoalexins . A patent describes an efficient synthesis process for 5-bromoindole .
Molecular Structure Analysis
The molecular formula of this compound is C14H10BrN . It has a molecular weight of 272.140 Da .
Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to exhibit various biologically vital properties . They play a significant role in cell biology and have been used in the treatment of various disorders .
Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 442.3±25.0 °C at 760 mmHg and a melting point of 195-196ºC .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 5-Bromo-2-phenyl-1H-indole has been synthesized through various methods. One approach involved the reaction between 5-bromo-1H-indole and 1,2-bis(3,4,5-trimethoxyphenyl) disulfide, yielding high yields without metal catalysts or additives (Gao Zhao-chan, 2013). Another method involved regioselective C(sp2)-H dual functionalization of indoles, providing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (K. Moriyama, Kazuma Ishida, H. Togo, 2015).
Derivative Synthesis : Various derivatives of this compound have been synthesized for specific applications. For instance, the synthesis of compounds like 5-((1-(2-(4-substituted phenacyl bromide)-2-oxoethyl)-2-phenyl-1H-indol-3yl) methylene) pyrimidine-2, 4, 6(1H, 3H, 5H)-trione derivatives shows potential in pharmacological research (S. K. Gautam, Sujeet Gupta, B. Yogi, 2021).
Applications in Medicinal Chemistry
Cancer Research : Indole derivatives like 5-(1-Methyl-4-phenyl-imidazol-5-yl)indoles, including 3-bromo variants, demonstrated cytotoxic and anti-vascular effects on chemoresistant cancer cells and tumors. These compounds exhibited low nanomolar IC50 concentrations against multiple cancer cell lines (K. Mahal, B. Biersack, Sebastian Schruefer, et al., 2016).
Potential as Ligands in Pharmacology : The amination and sulfonylation of 5-bromo-indoles have been explored to develop novel indole derivatives, potentially serving as ligands for biological receptors like 5-HT6 (N. Schwarz, A. Pews-Davtyan, D. Michalik, et al., 2008).
Peptide Deformylase Inhibition : Indole compounds derived from 5-bromo-1H-indole-3-acetohydroxamic acid have shown inhibitory activities against peptide deformylases, an enzyme important in bacterial metabolism, suggesting potential antibacterial applications (S. Petit, Yann Duroc, V. Larue, et al., 2009).
Serotonin Receptor Antagonism : Certain 5-bromo-1H-indole derivatives, like SUVN-502, have been identified as potent serotonin 6 (5-HT6) receptor antagonists, indicating potential in treating cognitive disorders such as Alzheimer's disease (R. Nirogi, A. Shinde, R. Kambhampati, et al., 2017).
Antimicrobial Activity : Novel heterocyclic compounds derived from 5-bromo-1H-indole variants have been evaluated for antimicrobial activity. These compounds have demonstrated significant antibacterial and antifungal properties, indicating their potential in developing new antimicrobial drugs (Hana A. A. Mageed, Reda F. El- Ezabi, Fayrouz A. Khaled, 2021).
Mechanism of Action
Target of Action
5-Bromo-2-Phenyl-1H-Indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with various biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-2-phenyl-1H-indole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
5-bromo-2-phenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOWHPSXPPZWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356973 | |
Record name | 5-bromo-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83515-06-4 | |
Record name | 5-bromo-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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